Diphenylmethanimine hydrochloride

Vue d'ensemble

Description

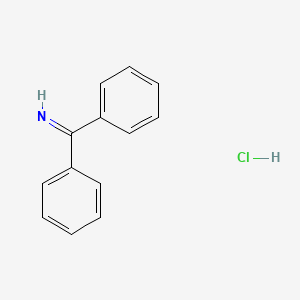

Diphenylmethanimine hydrochloride is an organic compound with the chemical formula C₁₃H₁₁N·HClThis compound is typically found as a white to pale-yellow crystalline solid and is soluble in water, alcohol, and ether .

Méthodes De Préparation

Diphenylmethanimine hydrochloride is commonly synthesized by reacting benzophenone imine (diphenylmethanimine) with hydrochloric acid. Solvents such as ethanol or methanol are often used in the synthesis process . The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature to ensure complete conversion of the reactants to the desired product.

Analyse Des Réactions Chimiques

Diphenylmethanimine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Addition Reactions: It can participate in nucleophilic addition reactions due to the presence of the imine group.

Oxidation Reactions: It can be oxidized to form corresponding oxides.

Substitution Reactions: It can undergo substitution reactions where the imine group is replaced by other functional groups

Common reagents used in these reactions include hydrochloric acid, phenylmagnesium bromide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

Diphenylmethanimine hydrochloride serves as a crucial reagent in organic synthesis, particularly for the protection of primary amines. Its imine functional group allows it to form stable derivatives that can be manipulated in various synthetic pathways.

Applications in Protecting Groups

- The compound is utilized as a protecting group for amines during peptide synthesis, facilitating the formation of complex structures without unwanted side reactions.

- It has been employed in solid-phase peptide synthesis (SPPS), where it replaces traditional protecting groups like benzyl (Bzl), enhancing the efficiency of peptide assembly.

Pharmaceutical Chemistry

The compound is integral in pharmaceutical chemistry, especially in the synthesis of β-lactam antibiotics. Recent advancements have introduced a continuous flow method for removing diphenylmethyl groups from β-lactams, yielding high purity and yield products.

Case Studies

- In studies involving the synthesis of functionalized chiral tertiary amines through copper-catalyzed hydroamination reactions, this compound has been noted for its effectiveness as an electrophilic nitrogen source.

- Its derivatives have shown potential as antimicrobial agents, highlighting the importance of this compound in developing new therapeutic compounds .

Biochemistry

In biochemistry, this compound's role extends to protecting cysteine thiol groups, which is vital for synthesizing disulfide-rich peptides and proteins. This application is crucial for advancing peptide and protein chemistry, enabling more sophisticated labeling techniques both in vitro and in vivo.

Future Research Directions

Despite its established applications, further investigation into the biological activities of this compound is warranted. Compounds with similar structures have demonstrated notable biological properties, including antimicrobial and anticancer activities. Therefore, experimental studies focusing on these aspects could unveil new therapeutic potentials .

Mécanisme D'action

The mechanism of action of diphenylmethanimine hydrochloride involves its ability to act as an electrophilic denitrogenation reagent. It can participate in nucleophilic addition reactions and dehydration reactions, making it useful in various synthetic processes .

Comparaison Avec Des Composés Similaires

Diphenylmethanimine hydrochloride can be compared with similar compounds such as:

Benzophenone imine: Similar in structure but without the hydrochloride group.

Phenylamine: Another compound with an amine group but different reactivity and applications

This compound is unique due to its specific reactivity and solubility properties, making it valuable in certain synthetic and research applications.

Activité Biologique

Diphenylmethanimine hydrochloride, a compound with notable biological activity, has been the subject of various studies focusing on its potential therapeutic applications. This article synthesizes findings from diverse research sources, highlighting its biological mechanisms, efficacy, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two phenyl groups attached to a methanimine moiety. This configuration contributes to its biological properties, particularly in interactions with various biological targets.

Biological Mechanisms

1. Enzyme Inhibition

Research has indicated that diphenylmethanimine derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, studies have shown that modifications in the chemical structure of diphenylmethanimine can lead to varying degrees of inhibitory activity against malate dehydrogenase (MDH) enzymes, which are crucial for cancer cell metabolism. The IC50 values for these inhibitors ranged from 0.78 μM to over 5 μM, depending on the substituents on the phenyl rings .

2. Antitumor Activity

The compound has demonstrated significant antitumor activity in vitro. For example, one study reported that diphenylmethanimine derivatives effectively reduced ATP levels in A549 lung cancer cells, indicating a potential mechanism of action through the inhibition of oxidative phosphorylation . Additionally, compounds derived from diphenylmethanimine have been shown to suppress hypoxia-induced accumulation of HIF-1α, a transcription factor that promotes tumor growth under low oxygen conditions .

Table 1: Biological Activity of Diphenylmethanimine Derivatives

| Compound | Target Enzyme | IC50 (μM) | Effect |

|---|---|---|---|

| Compound 5d | MDH1 | 0.94 ± 0.05 | Moderate inhibition |

| Compound 5d | MDH2 | 1.24 ± 0.13 | Moderate inhibition |

| Compound 50 | A549 Cells (ATP Levels) | - | Reduced ATP levels |

| Compound 50 | HIF-1α Accumulation | - | Decreased in a dose-dependent manner |

Clinical Implications

The implications of these findings suggest that this compound could serve as a lead compound for developing new cancer therapies, particularly targeting metabolic pathways critical for tumor growth and survival. The ability to inhibit key enzymes and transcription factors involved in cancer progression positions this compound as a potential candidate for further development.

Propriétés

IUPAC Name |

diphenylmethanimine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,14H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHZCMMSAPYFKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201248 | |

| Record name | Benzophenone imine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5319-67-5 | |

| Record name | Benzophenone imine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005319675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5319-67-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzophenone imine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOPHENONE IMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8RM3S474H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.